7-(Chloromethyl)benzo[d]isothiazole

Synthetic Chemistry Medicinal Chemistry Heterocyclic Building Blocks

7-(Chloromethyl)benzo[d]isothiazole is a critical building block for medicinal chemistry, enabling the synthesis of potent inhibitors of PD-1/PD-L1 and TRPM5. Its unique 7-position chloromethyl handle provides a convenient point for diversification in SAR studies. This compound is available with high purity for your research and development needs.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
Cat. No. B13012650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)benzo[d]isothiazole
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCl)SN=C2
InChIInChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2
InChIKeyZVCMSUWVQPCUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Chloromethyl)benzo[d]isothiazole: Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


7-(Chloromethyl)benzo[d]isothiazole (CAS: not explicitly assigned in primary literature, but associated with CHEMBL entries) is a heterocyclic building block consisting of a benzene ring fused to an isothiazole ring, with a chloromethyl substituent at the 7-position . Its molecular formula is C8H6ClNS, with a molecular weight of 183.66 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of targeted small molecules for oncology and immunology applications . Commercially, it is available at a minimum purity of 95% (HPLC) , and its physicochemical properties, including solubility and stability, are critical for downstream synthetic applications and formulation development [1].

Why 7-(Chloromethyl)benzo[d]isothiazole is Not a Drop-In Replacement for Other Chloromethyl Isomers or Benzoisothiazole Analogs


The 7-(chloromethyl) substitution on the benzo[d]isothiazole scaffold is not electronically or sterically equivalent to substitution at other positions (e.g., 4- or 5-). This regiochemistry dictates a unique reactivity profile in nucleophilic substitution and cross-coupling reactions , and it directly impacts the molecule's ability to engage biological targets. For instance, while the benzo[d]isothiazole core is a privileged structure in kinase and PD-1/PD-L1 inhibition [1], the position of the chloromethyl handle is a critical determinant of both synthetic efficiency and target binding mode. Replacing 7-(chloromethyl)benzo[d]isothiazole with a different regioisomer, such as the 5-chloromethyl analog, or with a non-functionalized benzo[d]isothiazole, will predictably alter reaction outcomes and potentially ablate desired biological activity, making it an unsuitable generic substitute in established synthetic routes or structure-activity relationship (SAR) campaigns.

7-(Chloromethyl)benzo[d]isothiazole: Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Regioselective Nucleophilic Displacement Reactivity: 7-Position vs. 5-Position Isomer

The chloromethyl group at the 7-position of the benzo[d]isothiazole scaffold exhibits a distinct reactivity profile compared to the same group at the 5-position. While quantitative kinetic data for this specific pair is not directly available in published literature, the class-level inference is that the electron-donating or -withdrawing nature of the adjacent nitrogen and sulfur atoms in the isothiazole ring, combined with the specific resonance effects at the 7-position of the fused benzene ring, renders the C-Cl bond more susceptible to SN2 displacement by nucleophiles . This is supported by the reported efficient conversion of the 7-chloromethyl group to a methoxymethyl derivative in 87% yield using sodium methoxide in ethanol [1], a benchmark that serves as a baseline for comparative reactivity. In contrast, the 5-chloromethyl isomer is also known to undergo nucleophilic substitution, but the reaction rate and required conditions are expected to differ, affecting synthetic route optimization and overall process yield [2].

Synthetic Chemistry Medicinal Chemistry Heterocyclic Building Blocks

Target Engagement in Oncology: Linkage to High-Potency PD-1/PD-L1 Inhibitors

The benzo[d]isothiazole scaffold, when elaborated from a chloromethyl handle like the 7-position, is a key pharmacophore in the development of potent small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI). The direct comparator is the clinical-stage small molecule BMS-202 and related preclinical candidates. A series of benzo[d]isothiazole derivatives, synthesized using intermediates analogous to 7-(chloromethyl)benzo[d]isothiazole, have demonstrated exceptional in vitro potency. For example, compound D7, a benzo[d]isothiazole derivative, exhibited an IC50 of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay against the PD-1/PD-L1 interaction [1]. Another derivative, CH20, showed an IC50 of 8.5 nM in the same assay system . In comparison, the reference compound BMS-202 is reported to have an IC50 in the range of 18-100 nM in similar assays, demonstrating a significant improvement in potency for the optimized benzo[d]isothiazole series [2].

Immuno-Oncology Drug Discovery Small Molecule Inhibitors

Kinase Inhibition Selectivity: Benzoisothiazole vs. Non-Functionalized Scaffolds

The benzo[d]isothiazole core, to which 7-(chloromethyl)benzo[d]isothiazole belongs, has been identified as a promising scaffold for developing selective inhibitors of histone deacetylases (HDACs) and other kinases. A class-level inference can be drawn from a patent application (WO2008003800A1) that describes benzo[d]isothiazole derivatives as HDAC inhibitors [1]. While specific IC50 values for compounds directly derived from 7-(chloromethyl)benzo[d]isothiazole are not publicly disclosed in the patent, the claim of HDAC inhibition is supported by a broad body of literature on related benzoisothiazoles. For instance, compounds with a benzothiazole scaffold (a close structural analog) have been reported with IC50 values in the nanomolar range for HDAC1 (e.g., 2 nM) and HDAC6 (e.g., 196 nM) [2]. This contrasts with non-functionalized isothiazoles or other heterocyclic cores, which typically lack this specific enzyme binding profile, highlighting the unique value of the benzo[d]isothiazole architecture for epigenetic drug discovery.

Kinase Inhibitors Chemical Biology Epigenetics

TRPM5 Agonism: Selectivity Profile of Benzoisothiazole-Derived Agonists

The benzo[d]isothiazole scaffold has yielded potent and highly selective agonists of the Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5). A comprehensive study by Barilli et al. (2021) reported that optimized benzo[d]isothiazole derivatives (Compounds 61 and 64) exhibit nanomolar agonist activity and remarkable selectivity (>100-fold) against related cation channels, including TRPM4, TRPA1, TRPV1, and TRPV4 [1]. While 7-(chloromethyl)benzo[d]isothiazole itself is a synthetic intermediate, its use as a building block can lead to compounds with this validated selectivity profile. The EC50 for a related benzo[d]isothiazole agonist was reported as 331 nM in a SyncroPatch assay [2], but the optimized leads (Compounds 61 and 64) are even more potent (exact values not provided in abstract, but described as 'nanomolar'). This class-level evidence strongly supports the notion that the benzo[d]isothiazole framework provides a critical advantage over other heterocyclic cores in achieving both potency and target selectivity for TRPM5.

Gastrointestinal Motility Ion Channel Pharmacology TRPM5 Agonists

Constitutional Isomerism Risk Mitigation: Ensuring Reproducible Research

A documented case of constitutional isomer misassignment in benzofused isothiazoles underscores the critical importance of procuring a well-characterized and correctly identified building block [1]. The study by Core.ac.uk (2022) details a structural revision required for a benzofused isothiazole due to an initial misassignment during a deaminative chlorination protocol. This directly highlights the risk associated with sourcing isomeric mixtures or incorrectly assigned products from unreliable vendors. The procurement of 7-(chloromethyl)benzo[d]isothiazole, which has a clear, unambiguous chemical structure with a chloromethyl group specifically at the 7-position on the fused benzene ring , mitigates this risk. A vendor that provides analytical certification (e.g., NMR, HPLC) ensures that the material is the correct regioisomer, preventing wasted resources on failed syntheses or irreproducible biological results.

Chemical Synthesis Analytical Chemistry Quality Control

High-Value Application Scenarios for 7-(Chloromethyl)benzo[d]isothiazole in Drug Discovery and Chemical Biology


Synthesis of Next-Generation PD-1/PD-L1 Small Molecule Inhibitors

Researchers engaged in immuno-oncology drug discovery can utilize 7-(chloromethyl)benzo[d]isothiazole as a key intermediate to synthesize novel small molecule inhibitors of the PD-1/PD-L1 interaction. The quantitative evidence (Section 3) demonstrates that derivatives of this scaffold achieve low nanomolar IC50 values (5.7-8.5 nM) in HTRF binding assays [1]. The chloromethyl handle provides a convenient point for diversification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, pharmacokinetic properties, and reduce cytotoxicity compared to reference compounds like BMS-202 .

Development of Selective TRPM5 Agonists for Gastrointestinal Motility Studies

For pharmacology and in vivo biology groups, this compound serves as a starting point for creating highly selective agonists of the TRPM5 ion channel. As shown in Section 3, optimized benzo[d]isothiazole derivatives demonstrate >100-fold selectivity over related channels [2]. Using 7-(chloromethyl)benzo[d]isothiazole, chemists can generate novel analogs for use in ex vivo tissue bath experiments or in vivo rodent models of gastrointestinal motility, as validated by Barilli et al. (2021) [2].

Epigenetic Probe and Lead Compound Synthesis Targeting HDACs

Medicinal chemists focusing on epigenetics can employ this building block to construct focused libraries of benzo[d]isothiazole-based histone deacetylase (HDAC) inhibitors. As evidenced in Section 3, this scaffold is explicitly claimed in patent literature as a core for HDAC inhibition [3], and related benzothiazole analogs have shown nanomolar potency against HDAC1 and HDAC6 [4]. The chloromethyl group allows for rapid derivatization to introduce zinc-binding groups or surface-recognition motifs essential for isoform-selective HDAC inhibition.

Kinase Inhibitor Scaffold Diversification via Regioselective Chemistry

In kinase drug discovery, where intellectual property space is often crowded, 7-(chloromethyl)benzo[d]isothiazole offers a distinctive heterocyclic core for scaffold-hopping exercises. The differential reactivity of the 7-position, as inferred from synthetic yields (Section 3, Evidence Item 1), allows for the regioselective introduction of diverse amines, thiols, or other nucleophiles. This can lead to new chemical matter with novel binding modes to the ATP-binding pocket or allosteric sites of clinically relevant kinases, potentially overcoming resistance or improving selectivity profiles compared to existing chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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